molecular formula C19H34O4 B11834806 Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate

Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate

Cat. No.: B11834806
M. Wt: 326.5 g/mol
InChI Key: SQCLJUQRJXQTAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9,10-12,3-diepoxystearate is generally prepared by chemical synthesis. A common method involves the epoxidation of octadecenoic acid with hydrogen peroxide . The reaction conditions typically include:

    Reactants: Octadecenoic acid and hydrogen peroxide.

    Catalyst: Often, a catalyst such as formic acid or acetic acid is used to facilitate the reaction.

    Temperature: The reaction is usually carried out at a controlled temperature to ensure the formation of the desired epoxide groups.

Industrial Production Methods: In industrial settings, the production of methyl 9,10-12,3-diepoxystearate follows similar synthetic routes but on a larger scale. The

Biological Activity

Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate is a complex organic compound characterized by its unique bicyclic structure, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclo[9.1.0]dodecane framework with a hexyl group and an acetate moiety, enhancing its solubility and reactivity. The unique structure is expected to impart distinct physical and chemical properties compared to similar compounds.

Property Value
Molecular FormulaC₁₄H₂₄O₃
Molecular Weight240.35 g/mol
Boiling PointEstimated around 372°C
Melting PointApproximately 78°C
Density~0.9998 g/cm³

The biological effects of this compound are mediated through its interaction with various molecular targets:

  • Enzymatic Interactions : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
  • Cell Signaling Pathways : It has been suggested that this compound affects signaling pathways related to cell proliferation, apoptosis, and immune response, which are critical for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of pathogens:

Microorganism Activity
Escherichia coliInhibitory
Staphylococcus aureusInhibitory
Candida albicansModerate inhibitory
Aspergillus nigerModerate inhibitory

These findings suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been observed in various studies. It may inhibit the production of pro-inflammatory cytokines, thus contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted on the crude extracts containing this compound demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria using disk diffusion methods .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties of the compound, showing a reduction in inflammation markers following treatment with this compound .

Properties

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 2-(3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl)acetate

InChI

InChI=1S/C19H34O4/c1-3-4-5-7-10-15-13-18-17(23-18)12-9-6-8-11-16(22-15)14-19(20)21-2/h15-18H,3-14H2,1-2H3

InChI Key

SQCLJUQRJXQTAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC2C(O2)CCCCCC(O1)CC(=O)OC

Origin of Product

United States

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